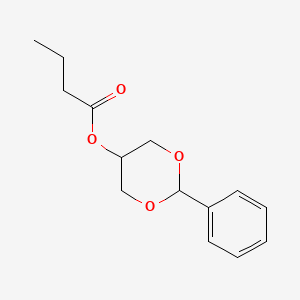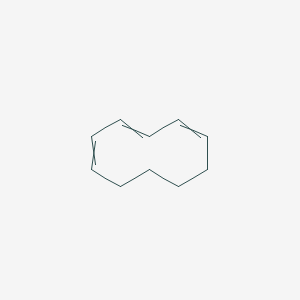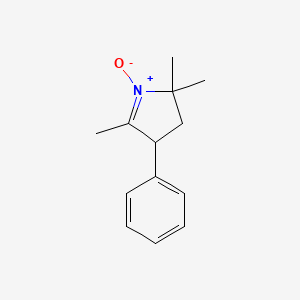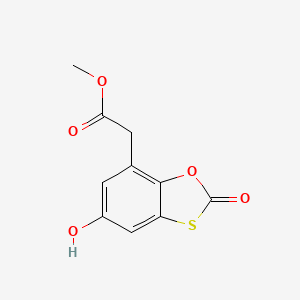![molecular formula C20H21NO6 B14301252 2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate CAS No. 112356-56-6](/img/structure/B14301252.png)
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a carbamoyl group, and a phenylene diacetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach is the reaction of 4-methoxyphenylethylamine with phosgene to form the corresponding carbamoyl chloride. This intermediate is then reacted with 1,3-phenylenediamine to form the desired carbamoyl compound. The final step involves the acetylation of the phenylene moiety using acetic anhydride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .
化学反応の分析
Types of Reactions
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The acetate groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 2-{[2-(4-Hydroxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate.
Reduction: Formation of 2-{[2-(4-Methoxyphenyl)ethyl]amino}-1,3-phenylene diacetate.
Substitution: Formation of various substituted phenylene diacetates depending on the nucleophile used.
科学的研究の応用
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of 2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}cyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a phenylene ring.
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}benzoate: Similar structure but with a benzoate group instead of a diacetate group.
Uniqueness
2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both carbamoyl and diacetate groups allows for diverse chemical modifications and interactions with biological targets .
特性
CAS番号 |
112356-56-6 |
|---|---|
分子式 |
C20H21NO6 |
分子量 |
371.4 g/mol |
IUPAC名 |
[3-acetyloxy-2-[2-(4-methoxyphenyl)ethylcarbamoyl]phenyl] acetate |
InChI |
InChI=1S/C20H21NO6/c1-13(22)26-17-5-4-6-18(27-14(2)23)19(17)20(24)21-12-11-15-7-9-16(25-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,21,24) |
InChIキー |
AEHLOIMPFJWQEG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C(=CC=C1)OC(=O)C)C(=O)NCCC2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


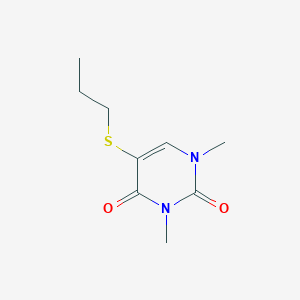
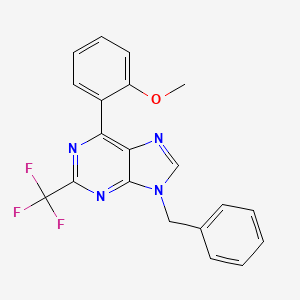


![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
![Formic acid;2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14301198.png)
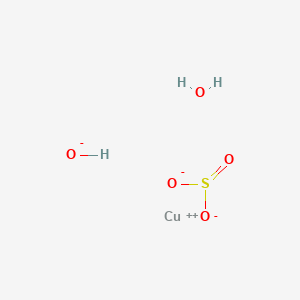
![2-Tert-butyl[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14301209.png)


